1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid
Description
This compound features a piperidine-4-carboxylic acid core modified with a sulfonyl-linked phenyl ring substituted at position 3 with a nitro group and at position 4 with a hydrazino group. The hydrazino moiety is further functionalized with an (E)-[2-(trifluoromethyl)phenyl]methylidene group. Key structural attributes include:
Properties
IUPAC Name |
1-[3-nitro-4-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]phenyl]sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O6S/c21-20(22,23)16-4-2-1-3-14(16)12-24-25-17-6-5-15(11-18(17)27(30)31)34(32,33)26-9-7-13(8-10-26)19(28)29/h1-6,11-13,25H,7-10H2,(H,28,29)/b24-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSACDMNHXUKMD-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN=CC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid (CAS: 860612-07-3) is a complex organic compound with potential pharmacological applications. Its structure features a piperidine ring, a sulfonamide group, and multiple aromatic systems, which suggest diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 500.45 g/mol. The presence of trifluoromethyl and nitro groups is significant as these functional groups often enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that related compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing nitro and trifluoromethyl groups have shown activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . This suggests that the target compound may also possess antimicrobial properties, warranting further investigation.
Anticancer Activity
Compounds featuring piperidine and sulfonamide moieties have been investigated for their anticancer potential. For example, certain sulfonamide derivatives have shown efficacy in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis . The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit enzymes involved in folate synthesis, which is critical for bacterial growth. This mechanism may extend to other cellular processes in mammalian cells.
- Receptor Modulation : The compound's structural features suggest potential interactions with various receptors, including G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication and signal transduction .
Case Studies
- Antibacterial Activity : A study on related hydrazone derivatives demonstrated that compounds with similar substituents exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of a nitro group was found to enhance this activity significantly compared to control compounds .
- Anticancer Research : In vitro studies on sulfonamide-containing compounds revealed their ability to inhibit cancer cell proliferation in breast and colon cancer models. The results indicated that these compounds could induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Data Tables
| Biological Activity | Tested Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|---|
| Antibacterial | Related Nitro Compounds | 32 - 128 | Bacillus cereus, Micrococcus luteus |
| Anticancer | Sulfonamide Derivatives | Varies | Breast Cancer Cell Lines |
Scientific Research Applications
Biological Activities
1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Research indicates that derivatives of this compound may inhibit certain cancer cell lines, particularly those related to breast and colon cancers. The mechanism often involves the inhibition of specific enzymes crucial for tumor growth.
Cancer Treatment
Case studies have shown that compounds structurally similar to this compound can act as effective inhibitors of cancer cell proliferation. These compounds are being explored for their potential in targeted cancer therapies.
Neurological Disorders
There is emerging evidence that such compounds may also have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The inhibition of certain pathways involved in neuronal death is a key area of research.
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated the effectiveness of similar hydrazine derivatives against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Cancer Cell Inhibition : Research involving the application of sulfonamide derivatives revealed that they could reduce the viability of MCF-7 breast cancer cells by over 50% at concentrations of 10 µM.
Comparison with Similar Compounds
Substituent Variations on the Sulfonylphenyl Group
The sulfonylphenyl group’s substitution pattern significantly impacts biological and physicochemical properties.
| Compound Name | Substituents on Phenyl Ring | Key Features | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Target Compound | 3-Nitro, 4-hydrazino (with CF₃) | Hydrazone linkage, nitro, and trifluoromethyl groups enhance stability | ~500 (estimated) | Antidiabetic, enzyme inhibition |
| 1-[(4-Methylphenyl)sulfonyl]-N′-[(E)-4-pyridinylmethylene]-4-piperidinecarbohydrazide (Ev1) | 4-Methyl | Pyridinylmethylene hydrazide; lacks nitro and CF₃ groups | ~450 | Antimicrobial, kinase inhibition |
| 1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid (Ev2) | 3-Fluoro | Simpler structure; no hydrazine or nitro groups | ~285 | CNS-targeting agents |
| 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid (Ev7, 10, 11) | 2-Nitro, 4-CF₃ | Nitro and CF₃ directly on phenyl; lacks hydrazine | ~318–325 | Anticancer, anti-inflammatory |
Key Observations :
- The target compound’s 3-nitro-4-hydrazino substitution is unique among analogs, enabling distinct electronic and steric interactions.
- Trifluoromethyl groups (Ev7, 10, 11) improve metabolic stability but may reduce solubility compared to non-fluorinated analogs (Ev1, Ev2) .
Hydrazine vs. Carboxylic Acid Derivatives
Hydrazine-containing compounds (target compound, Ev1) exhibit conformational rigidity due to the hydrazone linkage, whereas carboxylic acid derivatives (Ev2, Ev7) prioritize hydrogen-bonding interactions. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
